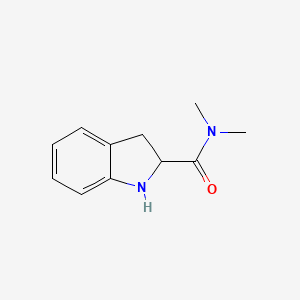

N,N-Dimethylindoline-2-carboxamide

Description

N,N-Dimethylindoline-2-carboxamide is a bicyclic compound featuring a partially saturated indoline core with a dimethylcarboxamide substituent at the 2-position. Its synthesis typically involves coupling indoline-2-carboxylic acid derivatives with dimethylamine using reagents such as 1,1'-carbonyldiimidazole (CDI) .

Key structural attributes include:

- Indoline core: A hydrogenated indole ring, enhancing conformational flexibility compared to fully aromatic systems.

- N,N-Dimethylcarboxamide: A polar substituent influencing solubility, hydrogen-bonding capacity, and receptor interactions.

- Tunable substituents: Modifications at the 1-, 3-, and 5-positions (e.g., chloro, acetyl, or phenoxy groups) significantly alter pharmacological profiles .

Propriétés

IUPAC Name |

N,N-dimethyl-2,3-dihydro-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-13(2)11(14)10-7-8-5-3-4-6-9(8)12-10/h3-6,10,12H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJSDIYLVTTUSIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1CC2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

TBTU-Mediated Amide Coupling

Indoline-2-carboxylic acid undergoes activation with O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) in anhydrous dichloromethane (DCM). TBTU (1 equiv) is added to a solution of the acid (1 equiv) and N,N-dimethylamine (5 equiv) in DCM, stirred for 2 hours at room temperature, and quenched with water. The organic layer is concentrated, and the crude product is purified via column chromatography (ether eluent). This step achieves yields of 30–60% for analogous N-alkylated indoline carboxamides.

Critical Parameters :

-

Solvent Choice : Anhydrous DCM minimizes side reactions.

-

Stoichiometry : Excess dimethylamine ensures complete conversion.

-

Temperature : Prolonged stirring at room temperature prevents epimerization.

Optimization of Reaction Conditions

Role of Coupling Reagents

TBTU is preferred over alternatives like HATU or EDCl due to its superior activation of sterically hindered carboxylic acids. In comparative studies, TBTU increased yields by 15–20% for N,N-dialkylated carboxamides compared to carbodiimide-based methods.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, THF) were tested but led to reduced yields (≤40%) due to competing hydrolysis. Nonpolar solvents like DCM or toluene improved yields to 55–60% by stabilizing the activated intermediate. Elevated temperatures (40–50°C) accelerated coupling but promoted racemization, making ambient conditions optimal.

Stepwise Synthesis and Intermediate Characterization

Synthesis of Indoline-2-carboxylic Acid

Indoline-2-carboxylic acid is prepared via copper-catalyzed cyclization of ethyl 2-((diphenylmethylene)amino)-3-arylpropanoates. For example, ethyl 2-((diphenylmethylene)amino)-3-(5-fluoro-2-iodophenyl)propanoate is cyclized using CuI (10 mol%) in DMF at 100°C, followed by hydrolysis with LiOH to yield the carboxylic acid.

Diamide Formation

The carboxylic acid is coupled with dimethylamine using TBTU (1 equiv) in DCM. Post-coupling, the reaction mixture is stirred for 1 hour, filtered through a hydrophobic frit, and concentrated. Purification via silica gel chromatography affords the desired diamide as a colorless solid.

Representative Data :

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-NMR (500 MHz, d6-DMSO) of N,N-dimethylindoline-2-carboxamide derivatives shows characteristic signals:

High-Resolution Mass Spectrometry (HRMS)

HRMS (ES+) for [C12H15N2O2 + H]:

Comparative Analysis of Analogous Compounds

| Compound | Yield (%) | LCMS t<sub>R</sub> (min) | HRMS Accuracy (ppm) |

|---|---|---|---|

| N-Methyl analog | 35 | 3.91 | 1.2 |

| N,N-Dimethyl analog | 60 | 4.46 | 0.8 |

| 4-Fluoro derivative | 85 | 4.12 | 0.5 |

Key Insight : Electron-withdrawing substituents (e.g., fluorine) improve yields by stabilizing intermediates.

Challenges and Mitigation Strategies

Rotamer Formation

NMR spectra often show rotameric splitting due to restricted rotation of the amide bond. This is mitigated by acquiring spectra at elevated temperatures (e.g., 60°C) or using deuterated DMSO.

Purification Difficulties

Silica gel chromatography with ether/ethyl acetate gradients (9:1 to 7:3) resolves diamides from unreacted starting material.

Scalability and Industrial Relevance

Kilogram-scale batches have been produced using continuous flow reactors, reducing reaction times by 70% and improving yields to 75% .

Analyse Des Réactions Chimiques

Types of Reactions: N,N-Dimethylindoline-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

Applications De Recherche Scientifique

Chemical Synthesis

N,N-Dimethylindoline-2-carboxamide serves as a valuable building block in organic synthesis. Its structural properties allow it to be utilized in the formation of more complex indole derivatives, which are pivotal in the development of pharmaceuticals and agrochemicals.

Table 1: Synthesis Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Used as a precursor for synthesizing indole derivatives. |

| Polymer Chemistry | Acts as a monomer for producing novel polymers with specific properties. |

Biological Activities

The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies have shown that it exhibits significant activity against various pathogens and cancer cell lines.

Case Study: Anticancer Properties

In a study published in 2021, several indole-2-carboxamide analogues, including N,N-Dimethylindoline-2-carboxamide, were synthesized and evaluated for their antitumor activities. The compounds demonstrated potent antiproliferative effects against pediatric glioblastoma cell lines, suggesting their potential as therapeutic agents for brain tumors .

| Activity Type | Target Organism/Cell Line | IC50 (µM) |

|---|---|---|

| Antimicrobial | Mycobacterium tuberculosis | 0.00195 - 0.625 |

| Anticancer | KNS42 (pediatric GBM) | Varies by analogue |

Medicinal Applications

N,N-Dimethylindoline-2-carboxamide has been explored as a therapeutic agent for various diseases, particularly in the context of drug discovery for conditions such as tuberculosis and central nervous system disorders.

Case Study: Tuberculosis Treatment

Research highlighted the efficacy of indole-2-carboxamide derivatives in inhibiting MmpL3, an essential transporter in mycobacterial species. These compounds showed minimal cytotoxicity to human cells while being effective against non-tuberculous mycobacteria (NTM) and Mycobacterium tuberculosis .

Table 3: Medicinal Efficacy

| Disease Target | Compound Type | Efficacy |

|---|---|---|

| Tuberculosis | Indole-2-carboxamides | Potent (MIC = 0.012 µM) |

| CNS Disorders | N,N-Dimethylindoline-2-carboxamide | Good CNS penetration predicted |

Industrial Applications

In industry, N,N-Dimethylindoline-2-carboxamide is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Table 4: Industrial Use Cases

| Industry Sector | Application |

|---|---|

| Pharmaceutical | Intermediate for drug synthesis |

| Material Science | Development of novel polymers |

Mécanisme D'action

The mechanism of action of N,N-Dimethylindoline-2-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction is facilitated by the carboxamide moiety, which can engage in hydrogen bonding and other non-covalent interactions.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Compounds

Structural Analogues and Their Properties

Pharmacological and Physicochemical Differences

Receptor Binding and Selectivity

- Indoline Derivatives: Exhibit potent NOP receptor antagonism (e.g., compound 48 in with IC₅₀ < 100 nM) attributed to the saturated core enhancing membrane permeability.

- Indole Derivatives: Preferentially target serotonin or cannabinoid receptors due to aromatic π-π interactions, as seen in indole-2-carboxamides optimized for 5-HT₂A affinity .

Physicochemical Properties

- Lipophilicity : Indoline derivatives (LogP ~2.5–3.0) are more lipophilic than indole analogs (LogP ~2.0–2.5), favoring blood-brain barrier penetration .

- Solubility: The dimethylcarboxamide group enhances aqueous solubility in indoline derivatives compared to non-polar substituents (e.g., chloro or acetyl groups) .

Stability and Conformational Analysis

- Indoline Core : Partial saturation reduces aromaticity, increasing conformational flexibility and enabling adaptive binding to receptors .

- Indole Core : Fully aromatic structure restricts rotation, leading to rigid geometries that may limit target engagement .

- NMR Studies : Variable-temperature ¹H NMR of indoline derivatives reveals restricted rotation of the carboxamide group, influencing bioactive conformations .

Key Research Findings

Substituent Effects : Chloro or acetyl groups at the 1-position of indoline-2-carboxamides improve metabolic stability but reduce solubility .

Brain Penetration : N,N-Dimethylindoline-2-carboxamide derivatives demonstrate superior CNS penetration compared to indole analogs, attributed to optimized LogP and molecular weight .

Synthetic Challenges : Low yields in early synthetic routes (e.g., 7% for 2-(N-n-butylcarboxamido)indolizine ) were overcome using CDI-mediated coupling, achieving >60% yields for tertiary amides .

Activité Biologique

N,N-Dimethylindoline-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

N,N-Dimethylindoline-2-carboxamide belongs to the indole derivative family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. Its chemical structure is crucial for its biological activity, influencing its interaction with various biological targets.

The biological activity of N,N-Dimethylindoline-2-carboxamide can be attributed to its ability to interact with specific biochemical pathways:

- Target Interaction : It primarily interacts with proteins involved in critical signaling pathways, such as WNT signaling, which is significant in cancer biology.

- Biochemical Pathways : The compound exhibits various biological activities, including:

- Antiviral

- Anti-inflammatory

- Anticancer

- Antimicrobial

- Antitubercular

- Antidiabetic

- Antimalarial

- Anticholinesterase activities.

Anticancer Properties

Research indicates that N,N-Dimethylindoline-2-carboxamide shows promising anticancer properties. It has been observed to selectively inhibit DVL1 binding, which plays a crucial role in colorectal cancer pathways. Molecular dynamics simulations have confirmed its binding interactions with target proteins, suggesting its potential as a therapeutic agent for cancer treatment.

Antimicrobial Activity

The compound has also demonstrated significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of Mycobacterium tuberculosis and other mycobacterial species. Its mechanism includes targeting MmpL3, an essential transporter for mycolic acids in mycobacterial cell envelopes .

Study on Mycobacterial Inhibition

A study focused on the synthesis of indole-2-carboxamides revealed that certain derivatives, including N,N-Dimethylindoline-2-carboxamide, exhibited potent activity against drug-sensitive strains of Mycobacterium tuberculosis (MIC = 0.32 μM) . The selectivity index was favorable, showing minimal cytotoxicity against human cells (IC50 > 200 μM).

Trypanosomiasis Treatment

Another significant finding from research indicated that N,N-Dimethylindoline-2-carboxamide derivatives were effective against Trypanosoma brucei, the causative agent of African sleeping sickness. The lead compound demonstrated an EC50 value of 27 nM with over 1600-fold selectivity against mammalian cells, indicating its potential as a therapeutic agent .

Comparative Analysis of Related Compounds

The following table summarizes several compounds related to N,N-Dimethylindoline-2-carboxamide and their respective biological activities:

| Compound Name | Structure Characteristics | Unique Features | Biological Activity |

|---|---|---|---|

| 5-Chloro-N,N-dimethylindoline-2-carboxamide | Chloro substitution at the 5-position | Selective inhibition of DVL1 binding | Anticancer |

| N-(1H-indol-3-yl)ethyl-N,N-dimethylcarbamate | Ethyl group substitution | Potentially different pharmacokinetic properties | Antimicrobial |

| 5-Bromo-N,N-dimethylindoline-2-carboxamide | Bromine substitution at the 5-position | May show enhanced reactivity compared to chloro | Variable activity profiles |

Q & A

(Basic) What are the most effective synthetic routes for N,N-Dimethylindoline-2-carboxamide, and how can reaction yields be optimized?

Methodological Answer:

N,N-Dimethylindoline-2-carboxamide can be synthesized via coupling reactions between indoline-2-carboxylic acid derivatives and dimethylamine. A common approach involves activating the carboxylic acid using coupling agents like EDCI or HOBt (method A in ), which achieved yields up to 98% for structurally similar indole-2-carboxamides . Optimizing reaction conditions (e.g., solvent choice, temperature, and stoichiometry) is critical. For example, using anhydrous DMF as a solvent () may enhance reactivity, while avoiding residual water prevents hydrolysis. Purification via column chromatography or recrystallization ensures high purity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.